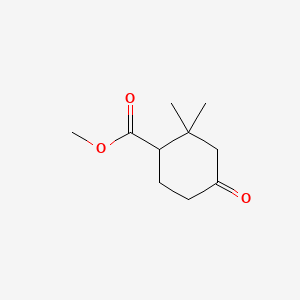
Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate
描述
Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C10H16O3. It is a methyl ester derivative of 2,2-dimethyl-4-oxocyclohexanecarboxylic acid. This compound is known for its unique chemical structure, which includes a cyclohexane ring with a ketone and ester functional group. It is used in various scientific research applications due to its reactivity and stability .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate can be synthesized through several methods. One common method involves the reaction of 2,2-dimethyl-4-oxocyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters
科学研究应用
Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: The compound is used in the production of fine chemicals and materials science .
作用机制
The mechanism of action of methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and enzyme activities. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can undergo nucleophilic addition and substitution reactions .
相似化合物的比较
Similar Compounds
- Methyl 2-oxocyclohexanecarboxylate
- Methyl 4-oxocyclohexanecarboxylate
- 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid
Uniqueness
Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties. The presence of two methyl groups at the 2-position enhances its steric hindrance and influences its reactivity compared to other similar compounds .
属性
IUPAC Name |
methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2)6-7(11)4-5-8(10)9(12)13-3/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJMCDQYRCNFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCC1C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
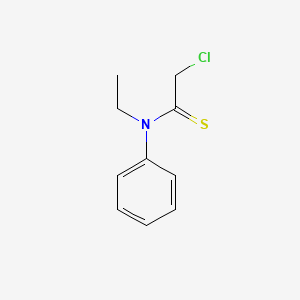
![3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione](/img/structure/B571730.png)
![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)
![4,7-Etheno-4H-1,3-dioxolo[4,5-d][1,2]oxazine (9CI)](/img/new.no-structure.jpg)
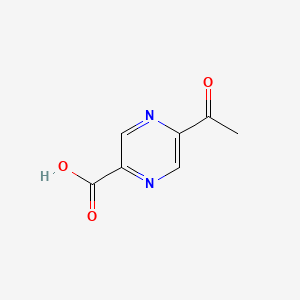
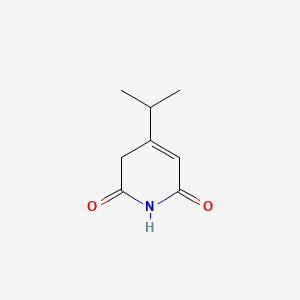
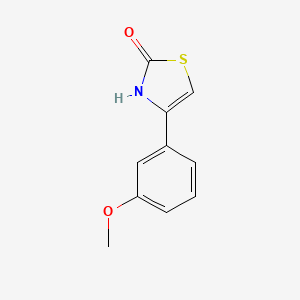
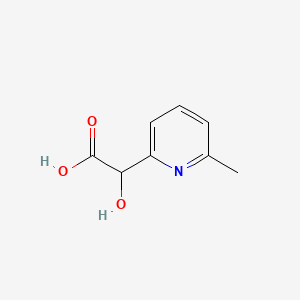
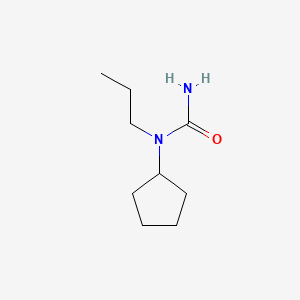
![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)
